molecular formula C11H13IN2 B8401727 Rac-2-[1-(2-iodo-phenyl)-ethyl]-4,5-dihydro-1h-imidazole

Rac-2-[1-(2-iodo-phenyl)-ethyl]-4,5-dihydro-1h-imidazole

Cat. No. B8401727
M. Wt: 300.14 g/mol
InChI Key: GNUTYLSFVHHQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875645B2

Procedure details

rac-2-[1-(2-Iodo-phenyl)-ethyl]-4,5-dihydro-1H-imidazole was prepared from rac-2-(2-iodo-phenyl)-propionitrile and ethylene diamine in analogy to Example 19 b): white solid; MS (EI): 301.0 ((M+H)+.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([CH3:11])[C:9]#[N:10].[CH2:12](N)[CH2:13][NH2:14]>>[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([C:9]1[NH:14][CH2:13][CH2:12][N:10]=1)[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=CC=C1)C(C#N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=CC=C1)C(C)C=1NCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.